molecular formula C26H54O14 B102088 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol CAS No. 17598-96-8

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol

Cat. No. B102088
CAS RN: 17598-96-8
M. Wt: 590.7 g/mol
InChI Key: AKWFJQNBHYVIPY-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol, also known as DXOCT, is a synthetic compound that has recently been researched for its potential scientific applications. DXOCT is a diol, meaning it contains two hydroxyl groups, and is composed of twelve carbon atoms, eight oxygen atoms, and thirty-six hydrogen atoms. This compound has been investigated for its potential use as a biochemical reagent and its ability to support various biological activities.

Scientific Research Applications

Drug Delivery Systems

HO-PEG13-OH, as a polyethylene glycol (PEG) derivative, is extensively used in drug delivery systems. Its hydrophilic nature improves the solubility and bioavailability of therapeutic agents . PEGylation, the process of attaching PEG chains to drugs or proteins, extends their circulation time by protecting them from degradation and clearance . This modification can also reduce immunogenicity and enhance the pharmacokinetic profile of drugs.

Protein PEGylation

Protein PEGylation involves the covalent attachment of PEG chains to proteins or peptides. This modification enhances the therapeutic properties of proteins, such as increased solubility, reduced proteolytic degradation, and diminished immunogenicity. PEGylated proteins often exhibit improved stability and a longer half-life in the bloodstream, which is beneficial for various treatments, including chronic conditions .

PROTAC Linkers

HO-PEG13-OH serves as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker plays a crucial role in providing the necessary flexibility and spatial orientation for the PROTAC to effectively bridge the ligase and the target .

Tissue Engineering

In tissue engineering, HO-PEG13-OH-based hydrogels are used to create scaffolds that support cell growth and tissue formation. These hydrogels provide a biocompatible and hydrated environment similar to natural tissue. They can be engineered to possess specific mechanical properties and degradation rates suitable for various tissue engineering applications .

Gene Delivery

PEG derivatives, including HO-PEG13-OH, are used in gene delivery systems due to their ability to form stable complexes with nucleic acids. PEGylation of gene delivery vectors can shield them from immune recognition, increase circulation time, and improve transfection efficiency, which is critical for successful gene therapy applications .

Surface Modification

HO-PEG13-OH is used for surface modification of biomedical devices. The PEGylation of surfaces imparts resistance to protein adsorption and cell adhesion, which is essential for preventing biofouling and immune responses. This application is particularly relevant in the development of medical implants and biosensors .

Mechanism of Action

Target of Action

HO-PEG13-OH, also known as PEG-14 or 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs .

Mode of Action

PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . HO-PEG13-OH serves as a linker in the synthesis of PROTACs, connecting the ligand for the E3 ubiquitin ligase with the ligand for the target protein .

Biochemical Pathways

The biochemical pathway primarily involved in the action of HO-PEG13-OH is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. When a PROTAC recruits an E3 ubiquitin ligase to a target protein, the protein is tagged with ubiquitin molecules. This “ubiquitination” signals for the protein to be transported to the proteasome, a cellular structure that breaks down proteins into their constituent amino acids.

Pharmacokinetics

PEGylation typically improves the solubility and stability of compounds, and can enhance their bioavailability by increasing their circulation time in the body .

Result of Action

The primary result of the action of HO-PEG13-OH is the degradation of target proteins . By linking an E3 ubiquitin ligase to a target protein, the PROTAC induces the degradation of the target protein, potentially altering cellular processes in which the protein is involved.

Action Environment

The action of HO-PEG13-OH, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of the PROTAC. Additionally, the specific intracellular location (e.g., cytoplasm, nucleus) may also impact the action of the PROTAC.

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O14/c27-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h27-28H,1-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWFJQNBHYVIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170053
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol

CAS RN

17598-96-8
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17598-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane-1,38-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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